N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-2-15-6-3-4-7-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-8-5-11-32-17)33-23(25-20)27-9-12-31-13-10-27/h3-8,11H,2,9-10,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKXDSLJDGOOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, identified by its CAS number 1203299-42-6, is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N5O4S, with a molecular weight of 465.5 g/mol. The structure includes a thiazolo[4,5-d]pyridazine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4S |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 1203299-42-6 |
| Chemical Structure | Structure |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, through apoptosis induction and cell cycle arrest at the G1 phase.
The proposed mechanism involves the interaction of the compound with specific cellular targets:
- Inhibition of Kinases : The compound appears to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : IC50 values were determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
-
Study on Prostate Cancer Cells :
- Objective : To assess the impact on DU145 prostate cancer cells.
- Method : Flow cytometry was used to analyze cell cycle distribution post-treatment.
- Results : A significant increase in G1 phase arrest was observed, alongside markers for apoptosis.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate a low toxicity profile in non-cancerous cell lines, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
